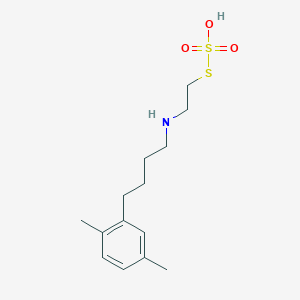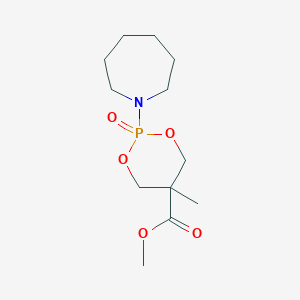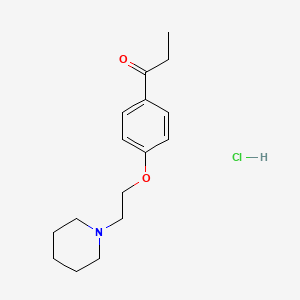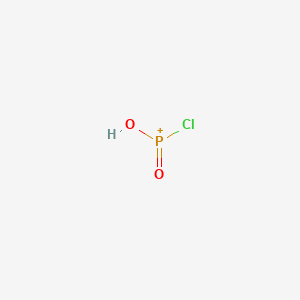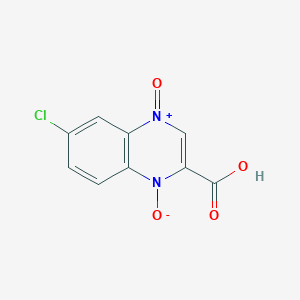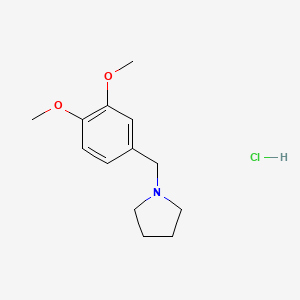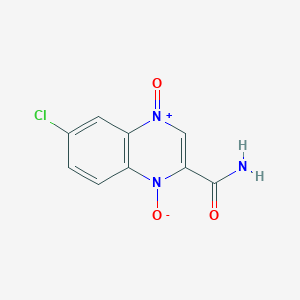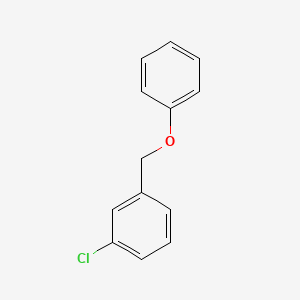
3-(4-Bromo-3-chlorophenyl)-5-butylrhodanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromo-3-chlorophenyl)-5-butylrhodanine is a synthetic organic compound that belongs to the rhodanine family. Rhodanines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of bromine and chlorine atoms in the phenyl ring of this compound adds to its unique chemical properties and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3-chlorophenyl)-5-butylrhodanine typically involves the reaction of 4-bromo-3-chlorobenzaldehyde with butylrhodanine in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality of the final product.
化学反应分析
Types of Reactions
3-(4-Bromo-3-chlorophenyl)-5-butylrhodanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: The bromine and chlorine atoms in the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions result in the replacement of halogen atoms with other functional groups.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: The compound is being investigated for its antimicrobial and anticancer properties.
Industry: It is used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 3-(4-Bromo-3-chlorophenyl)-5-butylrhodanine involves its interaction with specific molecular targets. The compound can bind to enzymes or proteins, inhibiting their activity. This interaction may occur through covalent bonding or non-covalent interactions such as hydrogen bonding or van der Waals forces. The exact pathways involved depend on the specific biological system being studied.
相似化合物的比较
Similar Compounds
- 3-(4-Bromo-3-chlorophenyl)-5-methylrhodanine
- 3-(4-Bromo-3-chlorophenyl)-5-ethylrhodanine
- 3-(4-Bromo-3-chlorophenyl)-5-propylrhodanine
Uniqueness
3-(4-Bromo-3-chlorophenyl)-5-butylrhodanine is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The combination of bromine and chlorine atoms in the phenyl ring also contributes to its distinct properties compared to other rhodanine derivatives.
属性
CAS 编号 |
23517-56-8 |
|---|---|
分子式 |
C13H13BrClNOS2 |
分子量 |
378.7 g/mol |
IUPAC 名称 |
3-(4-bromo-3-chlorophenyl)-5-butyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H13BrClNOS2/c1-2-3-4-11-12(17)16(13(18)19-11)8-5-6-9(14)10(15)7-8/h5-7,11H,2-4H2,1H3 |
InChI 键 |
JMBQEVHBTYVLJM-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1C(=O)N(C(=S)S1)C2=CC(=C(C=C2)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Spiro[2.4]hepta-1,4,6-triene](/img/structure/B14704570.png)

![Phosphine, tris[2-(methylthio)phenyl]-](/img/structure/B14704579.png)
